molecular formula C25H20N2O3 B7757998 4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid

4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid

Cat. No.: B7757998
M. Wt: 396.4 g/mol
InChI Key: NOMOMBPGIWNZPU-WGOQTCKBSA-N
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Description

4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid is a complex organic compound that features a benzyloxy group attached to a naphthalene ring, which is further connected to a benzoic acid moiety through a hydrazinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid typically involves a multi-step process:

    Formation of the Benzyloxy Naphthalene Derivative: This step involves the reaction of naphthalene with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy naphthalene derivative.

    Condensation Reaction: The benzyloxy naphthalene derivative is then reacted with hydrazine hydrate to form the hydrazinyl intermediate.

    Aldol Condensation: The hydrazinyl intermediate undergoes an aldol condensation with benzaldehyde to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced hydrazine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced hydrazine derivatives.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the hydrazinyl linkage play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-{[2-(benzyloxy)phenyl]methylidene}hydrazinyl]benzoic acid
  • 4-[(2E)-2-{[2-(benzyloxy)phenyl]methylidene}hydrazinyl]naphthoic acid

Uniqueness

4-[(2E)-2-{[2-(benzyloxy)naphthalen-1-yl]methylidene}hydrazinyl]benzoic acid is unique due to its specific structural features, such as the naphthalene ring and the benzyloxy group, which confer distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-[(2E)-2-[(2-phenylmethoxynaphthalen-1-yl)methylidene]hydrazinyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c28-25(29)20-10-13-21(14-11-20)27-26-16-23-22-9-5-4-8-19(22)12-15-24(23)30-17-18-6-2-1-3-7-18/h1-16,27H,17H2,(H,28,29)/b26-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMOMBPGIWNZPU-WGOQTCKBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=NNC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=N/NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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